molecular formula C18H13Cl2N5O B2887045 3-(3-chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893932-67-7

3-(3-chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2887045
CAS No.: 893932-67-7
M. Wt: 386.24
InChI Key: DDKJPURVPQZRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial signaling molecule in the B-cell receptor pathway, playing a fundamental role in the development, differentiation, and survival of B-cells. By covalently binding to a cysteine residue (Cys-481) in the active site of BTK, this inhibitor effectively blocks downstream signaling, leading to the suppression of B-cell activation and proliferation. This mechanism of action makes it an invaluable tool for researching B-cell-mediated pathologies, including autoimmune diseases like rheumatoid arthritis and lupus , as well as B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . Its high selectivity helps researchers dissect the specific contributions of BTK to disease models with minimal off-target effects. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O/c1-11-2-7-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKJPURVPQZRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Protocol

Triazole Core Synthesis

The triazole ring is synthesized via CuAAC using 3-chloro-4-methylphenyl azide and propiolamide under inert conditions (N₂ atmosphere). Key parameters include:

  • Catalyst : CuI (5 mol%) in dimethylformamide (DMF).
  • Temperature : 60–80°C for 12–24 hours.
  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Pyrimidinone Annulation

The triazole intermediate undergoes cyclization with ethyl cyanoacetate in the presence of sodium ethoxide:

  • Conditions : Reflux in ethanol (78°C, 6 hours).
  • Product : 6-amino-3H-triazolo[4,5-d]pyrimidin-7-one (yield: 55%).

Substituent Functionalization

6-[(4-Chlorophenyl)methyl] Installation

A Friedel-Crafts alkylation introduces the 4-chlorobenzyl group:

  • Reagent : 4-chlorobenzyl bromide, AlCl₃ (catalyst).
  • Solvent : Dichloromethane (DCM), 0°C to 25°C, 8 hours.
  • Yield : 70%.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity:

Parameter Optimal Value Impact on Yield
CuAAC Catalyst Loading 5 mol% CuI +15% vs. 2 mol%
SNAr Base DIPEA +20% vs. K₂CO₃
Alkylation Temperature 0°C → 25°C gradient +25% vs. isothermal
Purification Method Gradient HPLC Purity >99%

These optimizations derive from iterative screening in pilot-scale batches.

Comparative Analysis with Analogous Compounds

Substituent Position Effects

  • Ortho vs. Para Substitution : The 4-chlorobenzyl group in the target compound reduces steric hindrance compared to 2-methylbenzyl analogs, enhancing reaction kinetics in alkylation steps (yield increase: 12%).
  • Electronic Effects : The electron-withdrawing chloro group at the phenyl ring’s para position accelerates SNAr reactions by 30% relative to methyl-substituted analogs.

Core Modifications

  • Triazole vs. Imidazole : Triazolopyrimidinones exhibit 40% higher thermal stability (TGA onset: 220°C vs. 180°C for imidazole derivatives).

Characterization and Analytical Techniques

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 7H, aromatic-H), 4.62 (s, 2H, CH₂), 2.52 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd. for C₁₉H₁₅Cl₂N₅O [M+H]⁺: 410.06; found: 410.05.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).
  • XRD : Dihedral angle between triazole and pyrimidinone planes = 88.5°, confirming coplanarity.

Challenges in Synthesis and Solutions

Regioselectivity in CuAAC

  • Issue : Competing 1,4- vs. 1,5-triazole regioisomers.
  • Solution : Bulky ligands (e.g., TBTA) favor 1,4-isomer (selectivity >95%).

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.
  • Solution : Switch to preparative HPLC with a water/acetonitrile gradient (purity: 98% → 99.5%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its interaction with enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substituents : Chloro groups at aromatic positions (e.g., 4-chlorophenyl) enhance lipophilicity and membrane permeability but may increase toxicity risks .
  • Polar Groups: Ethoxy or phenoxy substituents (e.g., ) improve aqueous solubility, critical for oral bioavailability.

Spectroscopic and Crystallographic Data

  • IR/NMR: The target compound’s carbonyl (C=O) stretch is expected near 1680 cm⁻¹, consistent with triazolopyrimidinone analogs (e.g., 1680 cm⁻¹ in ).
  • Crystallography: In , the triazolopyrimidinone core is coplanar (deviation <0.021 Å), suggesting strong conjugation. The dihedral angle between the core and 4-chlorophenyl group is 87.74°, indicating near-orthogonal orientation, which may limit π-stacking interactions compared to planar analogs .

Biological Activity

The compound 3-(3-chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring fused to a pyrimidine structure, with substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization under acidic or basic conditions and subsequent reactions to introduce the phenyl substituents.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H15Cl2N5O
CAS Number893930-28-4

Biological Activity

Research indicates that this compound exhibits various biological activities including antimicrobial and anticancer properties. Its mechanism of action is primarily through the modulation of specific molecular targets.

Antimicrobial Activity

Studies have shown that derivatives of triazolopyrimidines can possess significant antimicrobial properties. In vitro tests indicate that this compound demonstrates moderate to high activity against several bacterial strains.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It may inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism.

The biological activity of this compound is believed to stem from its ability to bind to certain receptors or enzymes. For example:

  • Enzyme Inhibition : It may inhibit enzymes crucial for DNA replication in cancer cells.
  • Receptor Modulation : It could act as a modulator for various neurotransmitter receptors, influencing neurochemical pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of similar compounds revealed that modifications in the phenyl substituents significantly affected their efficacy against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Lines : In vitro assays on cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner, suggesting potential for therapeutic use.

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity. The presence of electron-withdrawing groups such as chlorine has been correlated with increased potency against specific targets.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against S. aureus
AnticancerReduced viability in cancer cell lines
Enzyme InhibitionPotential inhibition of DNA polymerase

Q & A

Q. What are the standard synthesis protocols for 3-(3-chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

The synthesis typically involves multi-step reactions starting with precursors containing triazole and pyrimidine moieties. Key steps include:

  • Cyclization : Formation of the fused triazolopyrimidine core under acidic or basic conditions, often using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
  • Substitution : Introducing substituents (e.g., chlorophenyl or methylphenyl groups) via nucleophilic aromatic substitution or alkylation reactions .
  • Purification : Column chromatography or recrystallization in solvents like ethanol/dioxane to achieve >95% purity .
    Critical parameters include temperature control (60–120°C), solvent selection (DMF, THF), and reaction time (6–24 hours) to minimize side products .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and monitor reaction progress .
  • X-ray Crystallography : Resolves atomic arrangement and confirms coplanarity of the triazolopyrimidine core (e.g., dihedral angles <5° between fused rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 379.0448 g/mol for C₁₆H₉ClF₃N₅O) .

Q. How do structural features influence its chemical reactivity?

  • Electron-withdrawing groups (e.g., Cl on phenyl rings) enhance electrophilic substitution reactivity at the pyrimidine C-5 position .
  • Triazole moiety : Participates in hydrogen bonding, affecting solubility and interactions with biological targets .
  • Steric hindrance : Bulky substituents (e.g., 4-methylphenyl) reduce reaction rates in further functionalization steps .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining high yield and purity?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) to improve coupling efficiency in triazole formation .
  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity without compromising yield .
  • Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Comparative SAR studies : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) and assess activity against target enzymes (e.g., kinase inhibition assays) .
  • Crystallographic analysis : Compare target-binding modes (e.g., hydrophobic pocket interactions vs. hydrogen bonding) to explain potency differences .
  • Solubility adjustments : Modify lipophilicity via esterification or PEGylation to improve bioavailability in conflicting in vivo models .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .
  • QSAR modeling : Train models on triazolopyrimidine derivatives to predict IC₅₀ values against cancer cell lines (R² >0.85) .

Q. How to address challenges in regioselective functionalization of the triazolopyrimidine core?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to guide electrophilic attacks to specific positions .
  • Microwave-assisted synthesis : Enhance regioselectivity in halogenation reactions (e.g., Br at C-2 vs. C-5) via controlled dielectric heating .
  • DFT calculations : Predict reactive sites using frontier molecular orbital (FMO) analysis (e.g., nucleophilic Fukui indices) .

Q. Methodological Notes

  • Contradictions in evidence : Synthesis protocols vary in catalysts (e.g., Pd vs. Cu), requiring empirical optimization for specific analogs .
  • Bioactivity variability : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.